molecular formula C7H13NO3 B2899035 3-(2-Methylpropanamido)propanoic acid CAS No. 126424-92-8

3-(2-Methylpropanamido)propanoic acid

Cat. No. B2899035
CAS RN: 126424-92-8
M. Wt: 159.185
InChI Key: RLKJCGBSXJCYIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methylpropanamido)propanoic acid, also known as 3-Methyl-2-propanamido propionic acid (MPPA) is an organic compound belonging to the carboxylic acid family. It is a colorless solid with a molecular weight of 162.19 g/mol and a melting point of 166°C. MPPA is used in a variety of laboratory experiments, such as synthesis and analysis, as well as in scientific research applications.

Scientific Research Applications

MPPA has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins, as well as to investigate the mechanisms of action of various drugs. It has also been used to investigate the effects of various compounds on biological systems, such as cell growth, metabolism, and gene expression.

Mechanism of Action

MPPA is an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme plays an important role in the production of prostaglandins, which are involved in inflammation, pain, and fever. By inhibiting the activity of COX-2, MPPA can help reduce inflammation and pain.
Biochemical and Physiological Effects
MPPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which can help reduce inflammation and pain. It has also been shown to have antioxidant activity and to inhibit the growth of certain types of cancer cells. Additionally, it has been shown to have anti-inflammatory and anti-tumorigenic effects.

Advantages and Limitations for Lab Experiments

MPPA has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is stable and non-toxic. Additionally, it has a wide range of applications, including the study of proteins, drug mechanisms, and the effects of various compounds on biological systems. However, there are some limitations to using MPPA in laboratory experiments. It is not water soluble, and it has a low solubility in organic solvents. Additionally, it is not very stable in acidic environments.

Future Directions

There are many potential future directions for the use of MPPA in scientific research. It can be used to further investigate the mechanisms of action of various drugs, as well as to study the effects of various compounds on biological systems. Additionally, it can be used to study the structure and function of proteins, as well as to investigate the effects of various compounds on gene expression. Additionally, it could be used to further investigate the anti-inflammatory and anti-tumorigenic effects of MPPA.

Synthesis Methods

MPPA is synthesized through a process known as alkylation. This involves the reaction of an alkyl halide with a carboxylic acid in the presence of an acid catalyst. The reaction is typically carried out at a temperature of around 80°C and produces MPPA as the final product.

properties

IUPAC Name

3-(2-methylpropanoylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-5(2)7(11)8-4-3-6(9)10/h5H,3-4H2,1-2H3,(H,8,11)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKJCGBSXJCYIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methylpropanamido)propanoic acid

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